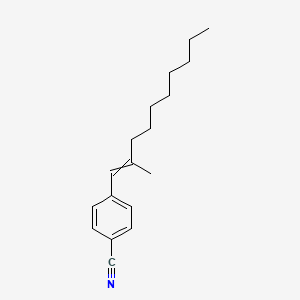
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate is an organic compound with the molecular formula C15H23NO5 and a molecular weight of 297.351 g/mol . This compound is known for its unique structure, which includes a cyano group, a dimethyl-substituted oxobutyl group, and a butanedioate ester moiety. It is primarily used in industrial applications and scientific research due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate typically involves the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . This reaction yields the desired compound through the formation of a carbon-carbon bond between the reactants.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds, including heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. Its cyano group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The ester groups can also be hydrolyzed to release active intermediates that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-cyano-3-oxosuccinate: Similar structure with a cyano and oxo group but different substitution pattern.
Diethyl 2-cyano-2,3-dimethylsuccinate: Contains a cyano group and dimethyl substitution but lacks the oxobutyl group.
Uniqueness
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62920-59-6 |
|---|---|
Molekularformel |
C15H23NO5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate |
InChI |
InChI=1S/C15H23NO5/c1-6-20-12(18)9-15(10-16,13(19)21-7-2)8-11(17)14(3,4)5/h6-9H2,1-5H3 |
InChI-Schlüssel |
HOZZCMBPIQJGJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)C(C)(C)C)(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


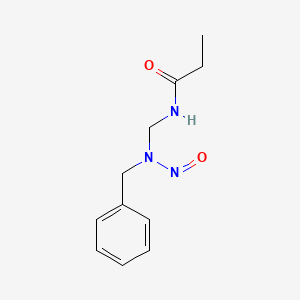
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
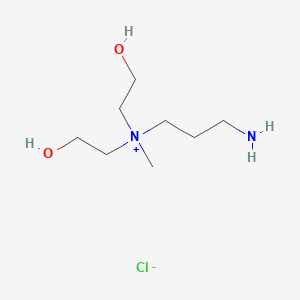
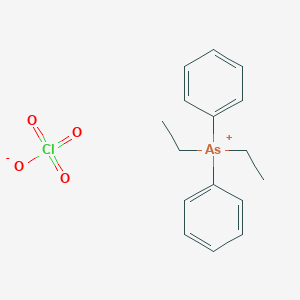
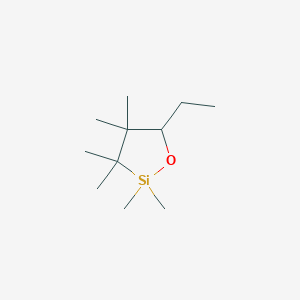
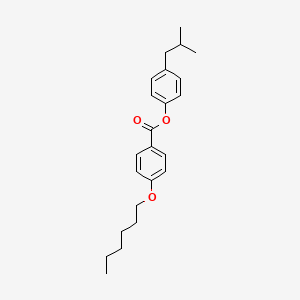
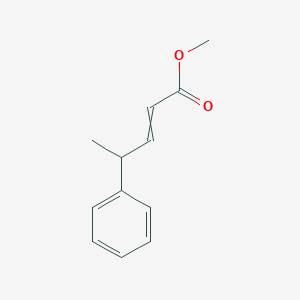
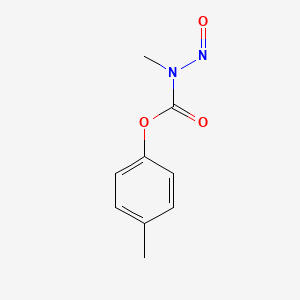
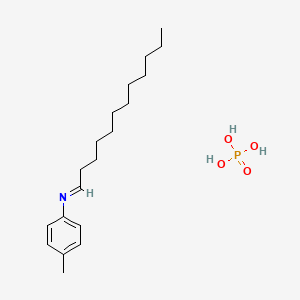
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
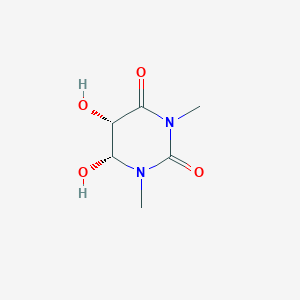
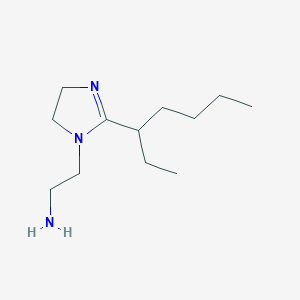
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)
